REACTION_CXSMILES
|
[Li].[CH3:2][O:3][C:4]1[CH:9]=[CH:8][C:7]([C:10](=O)[CH2:11][C:12](=O)[C:13]([O:15][CH2:16][CH3:17])=[O:14])=[CH:6][CH:5]=1.CC(C1C=CC(OC)=CC=1)=O.C(OC(=O)C(OCC)=O)C.C[Si](C)(C)[N-][Si](C)(C)C.[Li+].Cl.[CH3:52][O:53][C:54]1[CH:59]=[CH:58][C:57]([NH:60][NH2:61])=[CH:56][CH:55]=1>C(O)C>[CH3:52][O:53][C:54]1[CH:59]=[CH:58][C:57]([N:60]2[C:10]([C:7]3[CH:8]=[CH:9][C:4]([O:3][CH3:2])=[CH:5][CH:6]=3)=[CH:11][C:12]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[N:61]2)=[CH:56][CH:55]=1 |f:0.1,4.5,6.7,^1:0|
|
Name
|
Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate lithium salt
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
[Li].COC1=CC=C(C=C1)C(CC(C(=O)OCC)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(=O)OCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si]([N-][Si](C)(C)C)(C)C.[Li+]
|
Name
|
|
Quantity
|
44 g
|
Type
|
reactant
|
Smiles
|
Cl.COC1=CC=C(C=C1)NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
stirred atRT for 24 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
crystallized
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)N1N=C(C=C1C1=CC=C(C=C1)OC)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |